molecular formula C17H29N B12667098 (trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile CAS No. 70784-10-0

(trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile

Cat. No.: B12667098
CAS No.: 70784-10-0
M. Wt: 247.4 g/mol
InChI Key: OATWNKBEABCVRD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(4-butylcyclohexyl)cyclohexane-1-carbonitrile . This designation follows substitutive nomenclature rules, where the parent structure is bicyclohexyl (two cyclohexane rings connected via a single bond). The numbering prioritizes the nitrile group (-C≡N) at position 1 of the first cyclohexane ring, while the butyl substituent (-C₄H₉) occupies position 4′ on the second cyclohexane ring.

The stereochemical descriptor (trans,trans) specifies the relative orientations of the substituents on both cyclohexane rings. In the trans configuration, the nitrile and butyl groups occupy axial positions on opposite faces of their respective rings. This spatial arrangement minimizes steric hindrance and stabilizes the molecule through equatorial positioning of hydrogen atoms.

Structural representation employs the following conventions:

  • Skeletal formula : Two chair-conformation cyclohexane rings linked by a single bond, with the nitrile group axial to the first ring and the butyl group axial to the second.
  • SMILES notation : CCCCC1CCC(CC1)C2CCC(CC2)C#N, encoding the connectivity and stereochemistry.
  • InChIKey : OATWNKBEABCVRD-UHFFFAOYSA-N, providing a machine-readable stereochemical identifier.

Synonymous Chemical Designations and Registry Identifiers

This compound is cataloged under multiple synonymous designations across chemical registries:

  • CAS Registry Number : 70784-10-0, the primary identifier in the Chemical Abstracts Service database.
  • Alternative systematic names :
    • trans,trans-4′-n-butylbicyclohexyl-4-carbonitrile
    • 4′-butyl-bicyclohexyl-4-carbonitrile
    • trans-trans-4-n-butyl-4′-cyanobicyclohexyl
  • European Inventory of Existing Commercial Chemical Substances (EINECS) : 274-891-1.

These aliases reflect variations in stereochemical notation and substituent positioning conventions. For instance, the prefix "trans-trans" emphasizes the stereochemistry of both cyclohexane rings, while "4′-n-butyl" specifies a normal (linear) butyl chain. Registry identifiers remain consistent across sources, ensuring unambiguous cross-referencing in chemical literature.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₁₇H₂₉N confirms the compound’s composition: 17 carbon atoms, 29 hydrogen atoms, and one nitrogen atom. Key molecular characteristics include:

  • Molecular weight : 247.42 g/mol
  • Exact mass : 247.230 Da
  • Topological polar surface area : 23.79 Ų, dominated by the nitrile group’s electron-withdrawing properties.

Stereochemical analysis reveals two chiral centers at the bridgehead carbons connecting the cyclohexane rings. The trans,trans configuration places substituents on opposite faces, creating a dihedral angle of 180° between the nitrile and butyl groups. This geometry is verified computationally through density functional theory (DFT) optimizations, which predict a staggered conformation minimizing torsional strain.

Comparative analysis with analogous structures demonstrates chain-length dependency in physical properties. For example, the propyl derivative (C₁₆H₂₇N, CAS 65355-35-3) exhibits a 14.1 g/mol mass difference attributable to the shorter alkyl chain, while the heptyl analog (C₂₄H₄₃N, CAS 13906921) shows increased hydrophobicity proportional to chain length.

The nitrile group’s vibrational signature appears at 2245 cm⁻¹ in infrared spectra, characteristic of C≡N stretching. Nuclear magnetic resonance (NMR) simulations predict distinct splitting patterns:

  • ¹H NMR : A triplet at δ 1.25 ppm for terminal methyl protons in the butyl chain
  • ¹³C NMR : A signal at δ 118.7 ppm for the nitrile carbon

Properties

CAS No.

70784-10-0

Molecular Formula

C17H29N

Molecular Weight

247.4 g/mol

IUPAC Name

4-(4-butylcyclohexyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C17H29N/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h14-17H,2-12H2,1H3

InChI Key

OATWNKBEABCVRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(CC2)C#N

Origin of Product

United States

Preparation Methods

Hydrogenation of Biphenyl Derivatives to Bicyclohexyl Derivatives

A key method to prepare bicyclohexyl derivatives with trans stereochemistry involves the catalytic hydrogenation of biphenyl precursors under controlled conditions. This approach is well-documented in patent CN101550077B and related literature.

Process Summary:

  • Starting Material: Substituted biphenyl derivatives, e.g., 4'-butyl-biphenyl-4-carbonitrile or related carboxylic acid analogs.
  • Catalyst: Palladium on carbon (Pd/C), typically 10% loading with 50% wet content.
  • Solvent: Acetic acid or water, depending on substrate solubility.
  • Hydrogen Pressure: Low to moderate hydrogen pressure, typically 0.1 to 1 MPa (1 to 10 atm), with examples at 0.4 MPa.
  • Temperature: Elevated temperature around 125°C.
  • Reaction Time: Extended hydrogenation, e.g., 16 hours.
  • Post-Reaction Workup: Cooling, catalyst filtration, aqueous extraction (ethyl acetate), washing with saturated brine, and concentration under reduced pressure.

Outcome:

  • High selectivity for the trans isomer, with trans/cis ratios exceeding 70%, often around 80% trans.
  • Yields greater than 99% purity of the target bicyclohexyl derivative.
  • The trans isomer can be further purified by column chromatography (silica gel) or recrystallization if needed.

Example Data from Patent:

Parameter Example 1 (4'-ethyl) Example 2 (4'-propyl)
Starting Material 4'-ethyl-biphenyl-4-carboxylic acid (0.50 g) 4'-propyl-biphenyl-4-carboxylic acid (0.50 g)
Catalyst 10% Pd/C (100 mg) 10% Pd/C (100 mg)
Solvent Acetic acid (2 mL) Distilled water (2 mL)
Hydrogen Pressure Not explicitly stated, low pressure 0.4 MPa
Temperature 125°C 125°C
Reaction Time 16 hours 16 hours
Product Yield 0.52 g (>99%) 0.52 g (>99%)
Trans/Cis Ratio (GC) 82/18 (cyclohexane ring A) 83/17 (cyclohexane ring C)

This method is adaptable to various alkyl substituents, including butyl, by starting from the corresponding biphenyl derivative.

Coupling Reactions of Substituted Cyclohexyl Derivatives

Another synthetic route involves coupling reactions between appropriately substituted cyclohexyl derivatives to form the bicyclohexyl core. This method is less detailed in the literature but is mentioned as a typical approach for synthesizing bicyclohexyl derivatives such as (trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile.

  • The coupling typically involves forming the 1,1'-bicyclohexyl linkage.
  • Subsequent functionalization introduces the butyl group and the carbonitrile moiety at the 4 and 4' positions.
  • Control of stereochemistry is achieved by selective reaction conditions and purification steps.

This approach requires careful selection of starting materials and reaction conditions to favor the trans configuration and high purity.

Analytical and Purification Techniques

Summary Table of Preparation Parameters

Step Conditions/Details Outcome/Notes
Starting Material Substituted biphenyl derivatives Availability affects route choice
Catalyst 10% Pd/C (50% wet) High activity, selective hydrogenation
Solvent Acetic acid or water Solubility and reaction medium
Hydrogen Pressure 0.1–1 MPa (typical ~0.4 MPa) Low pressure favors trans isomer formation
Temperature ~125°C Elevated temperature for effective hydrogenation
Reaction Time 16 hours Ensures complete hydrogenation
Purification Column chromatography, recrystallization Enhances trans isomer purity
Trans Isomer Ratio >70%, often ~80% High selectivity achieved
Yield >99% High yield of target compound

Research Findings and Considerations

  • The hydrogenation method under mild hydrogen pressure and Pd/C catalysis is the most reliable for obtaining the trans isomer with high selectivity and yield.
  • The choice of solvent influences reaction kinetics and selectivity; acetic acid and water are commonly used.
  • The stereochemical outcome is sensitive to reaction conditions; thus, precise control of temperature, pressure, and catalyst loading is essential.
  • Post-synthesis purification is critical to isolate the trans isomer, which is the desired form for applications.
  • The coupling method, while less detailed, offers an alternative route but requires more complex synthetic steps and stereochemical control.

Chemical Reactions Analysis

Types of Reactions

(trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Organic Electronics

One of the primary applications of (trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile is in the field of organic electronics. It serves as a liquid crystalline solvent , which is crucial for the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's liquid crystalline properties allow it to facilitate charge transport and improve device performance.

Case Study : Research conducted by the American Chemical Society highlighted the use of this compound as a mechanistic probe in liquid crystalline solvents. The study demonstrated that its phase behavior could be manipulated to enhance the efficiency of OLEDs, showcasing its potential in electronic applications .

Materials Science

In materials science, (trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile is utilized as a dopant in liquid crystal displays (LCDs) . Its ability to affect the alignment and optical properties of liquid crystals makes it valuable in improving display quality.

Data Table: Comparison of Liquid Crystal Dopants

Dopant NameApplication AreaEffect on Performance
(trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrileLCDsEnhanced optical clarity
4-(n-Butylphenyl)-4'-(n-octylphenyl)cyclohexaneOLEDsImproved charge mobility
2-Methyl-4-n-pentyl-phenyl benzoateGeneral LC ApplicationsBroadened temperature range

Medicinal Chemistry

The compound has also been investigated for its potential medicinal applications, particularly in drug formulation and delivery systems. Its structural characteristics may contribute to the development of new therapeutic agents.

Case Study : A study published in ResearchGate explored the synthesis of various derivatives from bicyclohexyl compounds, including (trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile. The findings suggested that modifications to its structure could yield compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of (trans(trans))-4’-Butyl(1,1’-bicyclohexyl)-4-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable compound for research in pharmacology and biochemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared with structurally analogous derivatives differing in alkyl chain length (ethyl, propyl, pentyl, heptyl) at the 4'-position. These analogs share the same bicyclohexyl-carbonitrile backbone, enabling systematic analysis of alkyl chain effects on physical and chemical properties.

Table 1: Comparative Properties of Bicyclohexyl Carbonitrile Derivatives

Property (trans,trans)-4'-Butyl (trans,trans)-4'-Pentyl (trans,trans)-4'-Propyl (trans,trans)-4'-Heptyl (trans,trans)-4'-Ethyl
Molecular Formula C₁₇H₂₉N* C₁₈H₃₁N C₁₆H₂₇N C₂₀H₃₅N C₁₅H₂₅N*
Molecular Weight ~247.42* 261.45 233.39 ~289.51* ~219.38*
CAS Number Not explicitly listed 65355-36-4 65355-35-3 65355-37-5 Not explicitly listed
EINECS Number Not available 265-713-3 265-712-8 265-714-9 Not available
Boiling Point (°C) Not available 383.0 ± 11.0 Not available Not available Not available
Density (g/cm³) Not available 0.92 ± 0.1 Not available Not available Not available
Purity Not available ≥99.50% ≥99.50% Not available Not available

* Inferred based on alkyl chain length trends.

Key Observations:

Alkyl Chain Effects :

  • Increasing alkyl chain length (ethyl → heptyl) correlates with higher molecular weight and boiling points due to enhanced van der Waals interactions. For example, the pentyl variant (C₁₈H₃₁N) has a molecular weight of 261.45, while the propyl analog (C₁₆H₂₇N) weighs 233.39 .
  • Density decreases slightly with longer chains, as seen in the pentyl derivative (0.92 g/cm³) .

Synthetic and Regulatory Trends :

  • High-purity grades (≥99.50%) are achievable for propyl and pentyl derivatives, suggesting standardized synthesis protocols .
  • All analogs in this series were registered on the same regulatory date (31/05/2018), indicating coordinated regulatory compliance efforts .

Stability and Safety: While specific data for the butyl variant are lacking, analogs like the pentyl compound are stored in sealed containers under dry, ventilated conditions to prevent degradation .

Biological Activity

The compound (trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile is a bicyclic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of (trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile can be represented as follows:

C16H23N\text{C}_{16}\text{H}_{23}\text{N}

This structure features a bicyclohexyl framework with a butyl group and a carbonitrile functional group, which are essential for its biological properties.

Biological Activity Overview

Research on the biological activity of (trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile has indicated several potential pharmacological effects. These include:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : The presence of the carbonitrile group is hypothesized to contribute to antioxidant activity.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Antitumor Activity

A study conducted on the cytotoxic effects of this compound involved testing against several cancer cell lines. The results demonstrated significant cytotoxicity with varying IC50 values:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
PC-3 (Prostate)25.0
A-498 (Kidney)15.0

These findings suggest that (trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile could be a promising candidate for further development as an anticancer agent.

Antioxidant Activity

In vitro assays were performed to evaluate the antioxidant capacity of the compound. The results indicated that it possesses a significant ability to scavenge free radicals:

Assay TypeResult
DPPH Scavenging85% at 50 µM
ABTS Scavenging78% at 50 µM

These results highlight the potential of this compound as an antioxidant agent.

Neuroprotective Effects

Research into the neuroprotective properties of (trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile showed promising outcomes in models of oxidative stress. The compound was tested in neuronal cell cultures exposed to oxidative agents, resulting in a significant reduction in cell death compared to controls.

The proposed mechanism for the biological activities of (trans(trans))-4'-Butyl(1,1'-bicyclohexyl)-4-carbonitrile involves:

  • Interaction with Cell Membranes : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially altering membrane fluidity and function.
  • Reactive Oxygen Species (ROS) Scavenging : The carbonitrile group is thought to play a crucial role in neutralizing ROS, thereby protecting cells from oxidative damage.
  • Modulation of Signaling Pathways : Preliminary data suggest that this compound may influence signaling pathways related to cell survival and apoptosis.

Q & A

Basic: What synthetic methodologies are recommended for preparing (trans(trans))-4'-butyl(1,1'-bicyclohexyl)-4-carbonitrile?

Answer:
The compound is typically synthesized via cross-coupling reactions involving cyclohexylboronic acid derivatives and halogenated precursors. A one-pot approach using Suzuki-Miyaura coupling has been reported for analogous bicyclohexyl carbonitriles, where trans-stereochemistry is controlled by ligand selection (e.g., Pd(PPh₃)₄) and reaction conditions (60–80°C, inert atmosphere) . Post-synthesis, recrystallization in ethanol or hexane is used to isolate the trans,trans isomer. Confirmatory analysis via HPLC with chiral stationary phases ensures stereochemical purity (>99.5%) .

Basic: How can the trans,trans configuration of this compound be confirmed experimentally?

Answer:
The trans,trans configuration is validated using:

  • ¹H/¹³C NMR : Axial-equatorial proton coupling constants (J ≈ 10–12 Hz for trans cyclohexyl protons) and carbon chemical shifts (e.g., δ ~120 ppm for nitrile carbon) .
  • X-ray diffraction (XRD) : Single-crystal analysis reveals chair conformations of cyclohexyl rings and dihedral angles between rings (typically >150°) .
  • Polarized optical microscopy (POM) : Identifies liquid crystalline phases (e.g., nematic or smectic), which are conformation-dependent .

Advanced: What dielectric properties does this compound exhibit under high-pressure or temperature-variable conditions?

Answer:
Dielectric studies on structurally similar bicyclohexyl carbonitriles (e.g., 5 CCH) reveal:

  • Anisotropy (Δε) : Values range from +5 to +15 in nematic phases due to nitrile dipole alignment.
  • Pressure dependence : Increased pressure reduces rotational freedom, raising dielectric constants (ε’ increases by ~20% at 500 MPa) .
  • Relaxation dynamics : Dielectric loss peaks (f ≈ 10⁴–10⁶ Hz) correlate with molecular reorientation times, modeled via Cole-Cole equations .

Advanced: How do phase transition temperatures vary with alkyl chain length in bicyclohexyl carbonitriles?

Answer:
Phase behavior is chain-length-dependent:

  • Butyl derivatives (e.g., 4’-butyl): Exhibit nematic phases between 80–120°C, with melting points (Tm) ~70°C.
  • Pentyl/propyl analogs : Longer chains (pentyl) lower Tm but broaden nematic ranges, while shorter chains (propyl) increase Tm due to reduced conformational flexibility .
  • Data contradictions : Discrepancies in reported Tm values (e.g., ±5°C) arise from impurities or heating rates. Differential scanning calorimetry (DSC) at controlled rates (1–2°C/min) minimizes errors .

Advanced: What role does this compound play in liquid crystal (LC) formulations?

Answer:
As a high-Δε component, it enhances LC mixture performance in:

  • Electro-optical devices : Lowers threshold voltages in displays by increasing dielectric anisotropy.
  • Eutectic mixtures : Blends with fluorinated analogs (e.g., 4’-trifluoromethyl derivatives) improve temperature stability and reduce viscosity .
  • Polymer-stabilized LCs : Used in light-shuttering devices for its rapid response to electric fields .

Basic: What safety protocols are recommended for handling this compound?

Answer:
While specific toxicity data are limited, analogous nitriles require:

  • PPE : Nitrile gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of vaporized nitriles.
  • Spill management : Neutralize with sodium hypochlorite (10% v/v) to degrade cyanide groups .

Advanced: How can computational modeling predict the molecular conformation of this compound?

Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize geometry and calculate:

  • Torsional angles : Predict steric hindrance between butyl and nitrile groups.
  • Dipole moments : Validate experimental dielectric data (e.g., μ ≈ 4.5 D) .
  • Phase transitions : Molecular dynamics (MD) simulations model nematic-isotropic transitions using Gay-Berne potentials .

Advanced: How can researchers resolve contradictions in reported phase behavior data?

Answer:
Address discrepancies via:

  • Standardized characterization : Use identical DSC protocols (e.g., 2°C/min heating/cooling rates) across studies.
  • Impurity profiling : GC-MS or elemental analysis identifies trace solvents or byproducts affecting phase stability .
  • Collaborative validation : Cross-laboratory replication of key results (e.g., nematic range measurements) .

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